molecular formula C11H11N3 B14440428 5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-phenyl- CAS No. 78205-36-4

5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-phenyl-

Cat. No.: B14440428
CAS No.: 78205-36-4
M. Wt: 185.22 g/mol
InChI Key: KXOTZBRROFDUAW-UHFFFAOYSA-N
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Description

5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-phenyl-: is a heterocyclic compound that features a fused ring system combining pyrrole and triazole moieties. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-phenyl- typically involves multi-step organic reactions. Common starting materials might include substituted pyrroles and triazoles, which are then subjected to cyclization reactions under specific conditions such as the presence of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of green chemistry approaches to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-phenyl-:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Possible applications in materials science, such as the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action for compounds like 5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-phenyl- often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies, including molecular docking and biochemical assays, are typically required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo(2,1-c)-1,2,4-triazole derivatives: Other compounds with similar fused ring systems.

    Phenyl-substituted heterocycles: Compounds with phenyl groups attached to heterocyclic cores.

Uniqueness

The uniqueness of 5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-phenyl- lies in its specific ring structure and substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds.

Biological Activity

5H-Pyrrolo(2,1-c)-1,2,4-triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound 5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-phenyl-, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activities of 5H-Pyrrolo(2,1-c)-1,2,4-triazole derivatives are primarily attributed to their ability to inhibit specific enzymes and pathways involved in disease processes. Key mechanisms include:

  • Necroptosis Inhibition : Recent studies have shown that certain derivatives act as potent necroptosis inhibitors. For instance, a representative compound demonstrated significant inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis. This inhibition could mitigate inflammatory diseases and neurodegenerative disorders .
  • Antioxidant and Antibacterial Activities : The triazole derivatives exhibit strong antioxidant capabilities and antibacterial effects against various Gram-positive and Gram-negative bacteria. For example, certain compounds displayed IC50 values comparable to established antioxidants like ascorbic acid .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Necroptosis InhibitionPotent inhibition of RIPK1
AntioxidantSignificant antioxidant activity (IC50 = 0.397 μM)
AntibacterialBroad-spectrum activity against E. coli
Anti-inflammatoryInhibition of COX-2 with selectivity

Case Study 1: Necroptosis Inhibition

In a study focusing on necroptosis inhibitors, the compound exhibited potent anti-necroptotic activity in both human and mouse cellular assays. The molecular docking studies revealed that it binds effectively to the allosteric pocket of RIPK1, suggesting its potential as a lead compound for developing necroptosis inhibitors .

Case Study 2: Antioxidant and Antibacterial Properties

Research on triazole derivatives derived from nalidixic acid highlighted their antioxidant and antibacterial properties. Compounds showed significant efficacy against a range of bacteria with high binding affinities to bacterial enzyme targets. Notably, compounds were identified with favorable drug-likeness profiles for potential oral antibiotic therapies .

Case Study 3: Anti-inflammatory Activity

A series of N-substituted triazole derivatives demonstrated promising anti-inflammatory effects by selectively inhibiting COX-2 enzymes. The compounds showed an ability to increase cell viability in inflammatory conditions while reducing reactive oxygen species levels .

Properties

CAS No.

78205-36-4

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C11H11N3/c1-2-5-9(6-3-1)11-13-12-10-7-4-8-14(10)11/h1-3,5-6H,4,7-8H2

InChI Key

KXOTZBRROFDUAW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=C(N2C1)C3=CC=CC=C3

Origin of Product

United States

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